1-(Methylamino)cyclopentanecarboxylic acid
Overview
Description
1-(Methylamino)cyclopentanecarboxylic acid, also known as MAPCA, is a cyclic amino acid that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. MAPCA is a chiral molecule, which means it exists in two enantiomeric forms, R and S. The R-enantiomer of MAPCA has been found to exhibit promising pharmacological activities, including antipsychotic and anticonvulsant effects.
Scientific Research Applications
Plant Physiology and Ethylene Inhibition
Research on compounds like 1-Methylcyclopropene (1-MCP) highlights the importance of ethylene inhibitors in plant physiology, particularly in delaying the ripening and senescence of fruits and vegetables. 1-MCP has been shown to effectively inhibit ethylene effects across a broad range of fruits, vegetables, and floriculture crops, contributing to the extended shelf life and maintained quality of these products (Blankenship & Dole, 2003). The action of such compounds offers significant advances in understanding the role of ethylene in plants and presents a technological tool for the agricultural and food industries.
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, compounds like Jasmonic acid and its derivatives, which share a cyclopentanone core similar to 1-(Methylamino)cyclopentanecarboxylic acid, have garnered attention for their synthesis, biological activities, and potential as drugs or prodrugs. The focus on these small molecules, including plant stress hormones, underscores their role in developing new therapeutics for various health conditions (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
properties
IUPAC Name |
1-(methylamino)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-7(6(9)10)4-2-3-5-7/h8H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENGJKIYGDMCLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388645 | |
Record name | 1-(Methylamino)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylamino)cyclopentanecarboxylic acid | |
CAS RN |
22649-36-1 | |
Record name | 1-(Methylamino)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(methylamino)cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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